4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene
Description
Properties
IUPAC Name |
4-[(1S)-1-azidoethyl]-1-bromo-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6-5-8(3-4-9(6)10)7(2)12-13-11/h3-5,7H,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBALFAIFBJLHQF-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N=[N+]=[N-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N=[N+]=[N-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene typically involves the azidation of a suitable precursor. One common method is the reaction of 4-bromo-2-methylbenzyl alcohol with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, palladium catalyst, and solvents (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4-[(1S)-1-Aminoethyl]-1-bromo-2-methylbenzene.
Oxidation: 4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzoic acid.
Scientific Research Applications
4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in designing new therapeutic agents.
Industry: Employed in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The bromine atom can also undergo substitution reactions, allowing the compound to be modified for various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene with analogous halogenated and functionalized aromatic compounds, focusing on substituent effects, reactivity, and applications.
Table 1: Comparative Analysis of Key Compounds
Key Comparative Insights:
Substituent Effects on Reactivity :
- The azide group in this compound confers high reactivity in cycloaddition reactions (e.g., Huisgen click chemistry), unlike the ester or amide functionalities in bromopropylate or flamprop-isopropyl, which are tailored for hydrolytic stability in pesticidal applications .
- The bromine at the 1-position may enhance electrophilic substitution reactivity, similar to bromopropylate, where bromine improves acaricidal activity through lipophilic interactions .
Chirality and Stereochemical Impact: The (1S)-azidoethyl group introduces stereoselectivity, a feature absent in racemic compounds like flamprop-isopropyl. This chirality could enable enantioselective synthesis or targeted biological interactions, contrasting with the non-chiral ester derivatives in pesticidal agents .
Thermal and Chemical Stability :
- Azides are thermally unstable and prone to decomposition or explosion under heating, whereas halogenated esters (e.g., fluazolate) exhibit greater stability, making them suitable for field applications .
Applications and Functional Diversity :
- While pesticidal compounds (e.g., fluazolate) prioritize halogen and heterocyclic groups for target-specific activity, this compound is more likely to serve as a synthetic building block due to its azide and bromine moieties.
Research Findings and Limitations
- Synthetic Challenges : The azide group requires careful handling, limiting large-scale applications compared to safer halogenated esters .
- Comparative Stability Studies : Thermal gravimetric analysis (TGA) of similar azides shows decomposition onset at ~150°C, whereas bromopropylate remains stable up to 200°C .
Q & A
Q. What are the established synthetic methodologies for preparing 4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene, and what key parameters influence the stereochemical outcome?
The synthesis typically involves introducing the azide group via nucleophilic substitution (e.g., SN2) of a bromine or hydroxyl precursor. For stereochemical control, reaction conditions such as temperature, solvent polarity, and catalyst selection are critical. For example, sodium azide in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) can enhance stereoselectivity. Optimization strategies from analogous azidobenzene derivatives suggest monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Key techniques include:
- 1H/13C NMR : To confirm the chiral center (C-1) and substituent environments (e.g., methyl and azidoethyl groups). Coupling constants in 1H NMR can indicate stereochemistry.
- IR Spectroscopy : The azide group exhibits a characteristic stretch near ~2100 cm⁻¹.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ratio for 79Br/81Br). PubChem and EPA DSSTox provide reference spectral data for similar halogenated azides .
Q. What are the primary safety considerations when handling the azide functional group in this compound, and how can decomposition risks be mitigated?
Azides are thermally unstable and shock-sensitive. Recommendations include:
- Storing the compound in inert atmospheres (argon or nitrogen) at temperatures below –20°C.
- Avoiding contact with heavy metals or strong acids to prevent explosive decomposition.
- Using small-scale reactions (<1 mmol) with blast shields. Safety protocols from azidobenzene studies emphasize rigorous risk assessments and real-time monitoring via calorimetry .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity and stability of this compound under varying experimental conditions?
Density Functional Theory (DFT) models can simulate transition states for substitution reactions and predict thermodynamic stability. For instance, CC-DPS employs Quantum Chemistry and QSPR to calculate bond dissociation energies (BDEs) for the C-Br and C-N3 bonds, identifying conditions favoring azide retention. Such models also assess steric effects from the methyl group on reaction pathways .
Q. What experimental approaches can resolve discrepancies in observed reaction kinetics between theoretical models and empirical data for this compound’s participation in click chemistry reactions?
Methodological triangulation is recommended:
- Kinetic Studies : Use stopped-flow spectroscopy to monitor CuAAC (copper-catalyzed azide-alkyne cycloaddition) in real time.
- Control Experiments : Compare reactivity with non-chiral analogs to isolate steric/electronic contributions.
- Computational Validation : Cross-check experimental activation energies with DFT-derived values. Evidence from methodological rigor in data collection supports this approach .
Q. In cross-coupling reactions, how does the steric and electronic environment of the bromine substituent influence the reactivity compared to other halogenated analogs?
The bromine atom’s electronegativity and leaving-group ability make it more reactive in Suzuki-Miyaura couplings than chloro analogs. However, the methyl group at the 2-position introduces steric hindrance, slowing transmetalation. Comparative studies with 2-bromo-1-(chloromethyl)-4-methoxybenzene show that electron-withdrawing groups (e.g., methoxy) enhance oxidative addition rates in palladium-catalyzed reactions .
Q. What strategies optimize the chiral purity of this compound during large-scale synthesis, and how can enantiomeric excess (ee) be accurately quantified?
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or SFC (supercritical fluid chromatography).
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during azide introduction to enhance ee.
- Quantification : Polarimetry or chiral shift reagents in 1H NMR (e.g., Eu(hfc)₃) provide precise ee measurements. Analogous azidoethylbenzene derivatives highlight the role of solvent choice in CSP efficiency .
Q. How does the methyl group at the 2-position affect the compound’s susceptibility to nucleophilic aromatic substitution compared to other substituents?
The methyl group acts as a steric shield, reducing accessibility to the bromine atom. Electronically, it is weakly ortho/para-directing but may destabilize transition states due to steric clashes. Studies on 4-azido-1-bromo-2-(trifluoromethyl)benzene show that bulky substituents lower reaction rates in SNAr (nucleophilic aromatic substitution) by ~30% compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
